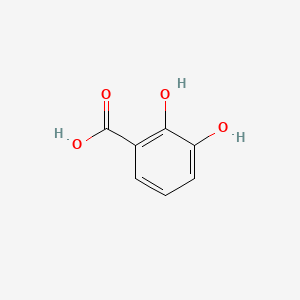

Pyrocatechuic acid

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dihydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDQAMYCGOIJDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

875-28-5 (hydrochloride salt) |

Source

|

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70858712 |

Source

|

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Aldrich MSDS], Solid |

Source

|

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Pyrocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000021 [mmHg] |

Source

|

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

303-38-8, 27138-57-4 |

Source

|

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxy-Benzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROXY BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70D5FBB392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pyrocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204.00 to 208.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | 2,3-Dihydroxy-Benzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Pyrocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pyrocatechuic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid, systematically known as 2,3-dihydroxybenzoic acid, is a phenolic acid that belongs to the family of dihydroxybenzoic acids. It is a naturally occurring compound found in various plants and is also a significant metabolite of more complex polyphenols, such as those found in aspirin.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, detailing its physicochemical characteristics, spectroscopic profile, and reactivity. The information is presented to support research and development activities in pharmacology, medicinal chemistry, and materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | Source |

| IUPAC Name | 2,3-Dihydroxybenzoic acid | [2][3] |

| Synonyms | o-Pyrocatechuic acid, Catechol-3-carboxylic acid | [2] |

| CAS Number | 303-38-8 | |

| Chemical Formula | C₇H₆O₄ | |

| Molecular Weight | 154.12 g/mol | |

| Appearance | Beige to brown crystalline powder | |

| Melting Point | 204-208 °C | |

| Boiling Point | ~362-363 °C (estimated) | |

| pKa (strongest acidic) | 2.56 | |

| Water Solubility | 26120 mg/L at 25 °C (estimated) | |

| Solubility in Organic Solvents | Soluble in DMSO (≥50 mg/mL), Methanol (50 mg/mL), hot alcohol, and ether. Slightly soluble in cold water. | |

| LogP | 1.20 |

Spectroscopic Properties

The structural elucidation and quantification of this compound are heavily reliant on various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy

Phenolic compounds like this compound exhibit characteristic absorption in the UV-Vis region due to their aromatic ring and conjugated systems. The absorption maxima are influenced by the solvent and the pH of the solution.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The broad O-H stretching band of the carboxylic acid is typically observed in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid gives a strong absorption band between 1690 and 1760 cm⁻¹. The presence of two hydroxyl groups on the benzene (B151609) ring will also contribute to the O-H stretching region and show C-O stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of this compound. The proton NMR spectrum will show distinct signals for the aromatic protons and the acidic protons of the carboxyl and hydroxyl groups. The chemical shifts of the aromatic protons are influenced by the positions of the hydroxyl and carboxyl substituents.

Reactivity and Chemical Behavior

Acidity

This compound possesses three acidic protons: one from the carboxylic acid group and two from the phenolic hydroxyl groups. The carboxylic acid proton is the most acidic, with a pKa of approximately 2.56. The pKa values of the phenolic hydroxyl groups are higher and are influenced by the electronic effects of the other substituents on the aromatic ring.

Oxidation

The catechol (1,2-dihydroxybenzene) moiety in this compound makes it susceptible to oxidation. This property is central to its antioxidant activity, where it can scavenge free radicals. Oxidation can lead to the formation of quinone-type structures.

Esterification

The carboxylic acid group of this compound can undergo esterification reactions with alcohols in the presence of an acid catalyst to form the corresponding esters.

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of this compound.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the ionized and non-ionized forms of a compound have different UV-Vis absorption spectra.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions of varying concentrations

-

Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations

-

UV-Vis Spectrophotometer

-

pH meter

-

Volumetric flasks and cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water-methanol mixture).

-

Prepare a series of buffer solutions with a range of known pH values.

-

For each pH value, prepare a sample by adding a small, constant volume of the this compound stock solution to a volumetric flask and diluting with the respective buffer solution.

-

Measure the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each sample.

-

Identify the wavelengths of maximum absorbance for the acidic and basic forms of the molecule.

-

Plot absorbance at a selected wavelength versus pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which the concentrations of the acidic and basic forms are equal.

Determination of Solubility by the Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Solvent of interest (e.g., water, buffer of specific pH, ethanol)

-

Shaking incubator or orbital shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by sampling of the supernatant or by filtration.

-

Quantify the concentration of this compound in the supernatant using a validated analytical method.

-

The determined concentration represents the equilibrium solubility of this compound in that solvent at that temperature.

Infrared (IR) Spectroscopy Analysis

This protocol outlines the sample preparation for obtaining an IR spectrum of solid this compound.

Materials:

-

This compound (dry)

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate)

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar. The mixture should be ground to a fine, uniform powder to minimize scattering of the IR radiation.

-

Transfer a portion of the powdered mixture into the pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Signaling Pathways and Experimental Workflows

This compound exhibits significant biological activity, primarily as an antioxidant and anti-inflammatory agent. These effects are mediated through its interaction with various cellular signaling pathways.

Antioxidant and Anti-inflammatory Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cellular stress and inflammation. It can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of antioxidant enzymes. Furthermore, this compound can inhibit pro-inflammatory pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, thereby reducing the production of inflammatory cytokines.

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Assessing Antioxidant Activity

A general workflow for evaluating the in vitro antioxidant capacity of this compound involves multiple assays to capture its different mechanisms of action, such as radical scavenging and metal chelation.

Caption: Experimental workflow for antioxidant activity assessment.

References

A Technical Guide to the Biological Activities of 3,4-Dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: 3,4-Dihydroxybenzoic acid (protocatechuic acid, PCA) is a widely distributed natural phenolic acid found in numerous edible and medicinal plants.[1][2][3] As a major metabolite of complex polyphenols like anthocyanins, PCA has garnered significant attention for its broad spectrum of pharmacological activities.[4][5] This technical guide provides an in-depth overview of the core biological activities of PCA, including its antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The document summarizes key quantitative data, details common experimental methodologies for assessing its activity, and visualizes the underlying molecular mechanisms and signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Antioxidant Activities

PCA is a potent antioxidant, a property that underpins many of its other biological effects. Its antioxidant capacity is primarily attributed to its chemical structure, specifically the two hydroxyl groups on the benzene (B151609) ring, which can donate hydrogen atoms or electrons to neutralize free radicals.

Mechanisms of Action

The antioxidant activity of PCA is multifaceted and includes:

-

Free Radical Scavenging: PCA directly scavenges various reactive oxygen species (ROS) and reactive nitrogen species (RNS), including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, superoxide (B77818) anions (•O₂⁻), and hydroxyl radicals (•OH).

-

Metal Ion Chelation: By chelating transition metal ions like ferrous (Fe²⁺) and cupric (Cu²⁺), PCA inhibits the Fenton reaction, a major source of highly reactive hydroxyl radicals.

-

Upregulation of Endogenous Antioxidants: PCA can enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase and glutathione (B108866) peroxidase, providing indirect antioxidant protection.

Quantitative Antioxidant Capacity

The antioxidant activity of PCA has been quantified in numerous studies using various assays. The half-maximal inhibitory concentration (IC50) and relative antioxidant activity compared to standards like Trolox are common metrics.

| Assay Type | Analyte | IC50 of PCA (μg/mL) | Relative Activity vs. Trolox | Reference |

| Radical Scavenging | DPPH Radical | 4.15 ± 0.05 | 2.8 | |

| ABTS Radical Cation | 5.15 ± 0.08 | 2.3 | ||

| Superoxide Anion Radical | 1.18 ± 0.03 | 4.2 | ||

| Hydroxyl Radical | 227.15 ± 12.06 | 1.0 | ||

| Reducing Power | Ferric Ions (Fe³⁺) | 1.25 ± 0.03 | 3.7 | |

| Cupric Ions (Cu²⁺) | 0.39 ± 0.01 | 6.1 | ||

| Metal Chelation | Ferrous Ions (Fe²⁺) | 4.96 ± 0.09 | 2.7 | |

| Cupric Ions (Cu²⁺) | 13.06 ± 0.28 | 1.5 |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of PCA using the stable DPPH radical.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in 95% ethanol (B145695).

-

Prepare a stock solution of PCA in 95% ethanol. Create a series of dilutions from the stock solution to obtain various concentrations (e.g., 1 to 100 µg/mL).

-

Prepare a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) for comparison.

-

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add 0.5 mL of each PCA dilution.

-

Add 1 mL of the 0.1 mM DPPH solution to each well/tube.

-

For the control, mix 0.5 mL of 95% ethanol with 1 mL of the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each solution at 517-519 nm using a spectrophotometer.

-

Use 95% ethanol as the blank.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the PCA solution.

-

Plot the percentage of inhibition against the concentration of PCA to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Anti-inflammatory Activities

PCA exhibits significant anti-inflammatory properties, which are closely linked to its antioxidant effects. It modulates key signaling pathways involved in the inflammatory response.

Mechanisms and Signaling Pathways

PCA exerts its anti-inflammatory effects by:

-

Inhibiting Pro-inflammatory Enzymes: It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.

-

Suppressing Pro-inflammatory Cytokines: PCA can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

-

Modulating Signaling Pathways: PCA is known to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, which are central regulators of inflammation.

Anticancer Activities

PCA demonstrates significant chemopreventive and therapeutic potential against various types of cancer. Its anticancer effects are mediated through the induction of apoptosis, inhibition of cell proliferation, and modulation of cancer-related signaling pathways.

Pro-apoptotic and Antiproliferative Effects

PCA has been shown to:

-

Induce Apoptosis: It triggers programmed cell death in cancer cells by activating caspases and modulating the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Cause Cell Cycle Arrest: PCA can halt the proliferation of cancer cells by arresting the cell cycle at various phases, preventing them from dividing.

-

Inhibit Proliferation: Studies show PCA reduces the viability of various cancer cell lines in a dose- and time-dependent manner.

Involved Signaling Pathways

The anticancer activity of PCA involves the modulation of critical signaling pathways. In human gastric adenocarcinoma (AGS) cells, PCA induces apoptosis through the sustained activation of the JNK and p38 MAPK pathways, which in turn upregulates proteins like p53, Bax, and FasL, leading to both mitochondria- and Fas-mediated apoptosis.

References

- 1. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PHARMACOLOGICAL ACTIVITIES OF PROTOCATECHUIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Pharmacological properties of protocatechuic Acid and its potential roles as complementary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to Pyrocatechuic Acid: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid, systematically known as 2,3-dihydroxybenzoic acid (2,3-DHB), is a dihydroxybenzoic acid, a type of phenolic acid. It is a naturally occurring organic compound found in various plants, such as the aquatic fern Salvinia molesta and in fruits like those of Flacourtia inermis.[1] This compound is of significant interest to the scientific community due to its role as a metabolite of aspirin (B1665792) in humans and its potent iron-chelating and antioxidant properties.[2][3][4] Its ability to form strong complexes with iron ions has led to its investigation as a potential therapeutic agent for iron overload disorders.[2] This guide provides a comprehensive overview of the structure, functional groups, physicochemical properties, and key experimental protocols related to this compound.

Molecular Structure and Functional Groups

This compound possesses a benzene (B151609) ring substituted with three key functional groups: a carboxylic acid group (-COOH) and two hydroxyl groups (-OH) at positions 2 and 3. The arrangement of these groups dictates its chemical reactivity and biological activity.

The core structure consists of:

-

A Benzene Ring: A six-carbon aromatic ring that provides a planar and relatively stable scaffold.

-

A Carboxylic Acid Group: This group is responsible for the acidic nature of the molecule and provides a site for esterification and amide bond formation.

-

Two Vicinal Hydroxyl Groups: These ortho-positioned hydroxyl groups form a catechol moiety, which is crucial for its potent metal-chelating, particularly iron-chelating, and antioxidant activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2,3-Dihydroxybenzoic acid | |

| Common Names | This compound, o-Pyrocatechuic acid | |

| CAS Number | 303-38-8 | |

| Molecular Formula | C₇H₆O₄ | |

| Molecular Weight | 154.12 g/mol | |

| Appearance | Beige to brown or pinkish-gray crystalline powder | |

| Melting Point | 204-206 °C | |

| pKa₁ (Carboxylic Acid) | 2.91 - 2.98 | |

| pKa₂ (Phenolic Hydroxyl) | 10.14 | |

| logP | 1.2 |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Soluble | |

| Methanol (B129727) | 50 mg/mL | |

| Ethanol (B145695) | Soluble | |

| Acetone (B3395972) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate (B1210297) | Soluble | |

| Acetonitrile (B52724) | Lower solubility |

Note: The solubility in various organic solvents generally increases with temperature. The order of solubility at a fixed temperature is: acetone > ethanol > isopropyl alcohol > n-propyl alcohol > n-butanol > isoamyl alcohol > methyl acetate > ethyl acetate > n-propyl acetate (isopropyl acetate) > ethyl formate (B1220265) > acetonitrile.

Table 3: Spectroscopic Data

| Technique | Key Data Points | Reference(s) |

| ¹H NMR (in DMSO-d₆) | δ ~6.75 ppm (t), ~7.05 ppm (d), ~7.29 ppm (d) | |

| ¹³C NMR (in CD₃OD) | Chemical shifts available in spectral databases. | |

| IR Spectroscopy | Characteristic peaks for O-H, C=O, and aromatic C-H and C=C bonds. | |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation patterns are available in the NIST database. |

Experimental Protocols

Synthesis of 2,3-Dihydroxybenzoic Acid

While various synthetic routes exist, a common laboratory-scale synthesis involves the hydroxylation of salicylic (B10762653) acid. The following is a representative protocol based on established chemical principles.

Materials:

-

Salicylic acid

-

Potassium persulfate (K₂S₂O₈)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: Dissolve salicylic acid in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

-

Hydroxylation: Slowly add an aqueous solution of potassium persulfate to the cooled salicylic acid solution with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, followed by heating to approximately 80-90 °C for 1-2 hours to ensure complete hydrolysis of the intermediate sulfate ester.

-

Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of the product and unreacted starting material will form.

-

Extraction: Extract the acidic aqueous solution multiple times with diethyl ether or ethyl acetate. Combine the organic extracts.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from hot water or a suitable solvent mixture to yield pure 2,3-dihydroxybenzoic acid.

Purification of Dihydroxybenzoic Acids (Adapted Protocol)

This protocol is adapted from a procedure for purifying a related isomer and can be applied for the purification of 2,3-dihydroxybenzoic acid.

Materials:

-

Crude 2,3-dihydroxybenzoic acid

-

Acetone

-

Formic acid

-

Centrifuge and centrifuge tubes

Procedure:

-

Prepare a Saturated Solution: Prepare a saturated solution of the crude 2,3-dihydroxybenzoic acid in acetone in a suitable container. Use sonication to aid dissolution.

-

Centrifugation: Centrifuge the solution to pellet any undissolved material.

-

Decantation: Carefully decant the supernatant into a new tube.

-

Precipitation: Add formic acid to the saturated solution in an approximate 2:1 ratio (formic acid:saturated solution). The solution may become cloudy as the purified product begins to precipitate.

-

Incubation: Place the solution in a refrigerator (4 °C) for at least 45 minutes or overnight to complete the precipitation.

-

Collection: Centrifuge the mixture to collect the precipitated pure 2,3-dihydroxybenzoic acid.

-

Washing and Drying: Carefully discard the supernatant. The purified solid can be washed with a small amount of cold acetone and then dried under vacuum.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of 2,3-dihydroxybenzoic acid.

Instrumentation and Columns:

-

A standard HPLC system with a UV detector.

-

A C18 reversed-phase column is commonly used. Mixed-mode columns like Coresep SB or Primesep D can also be employed for separating isomers.

Mobile Phase:

-

A common mobile phase consists of a mixture of methanol or acetonitrile and an aqueous acidic buffer. For example, a mobile phase of methanol and 1% aqueous acetic acid (40:60, v/v) at a pH of approximately 4 has been used. For analysis in elicited cell cultures, a mobile phase of acetonitrile and 1% aqueous formic acid with 0.25% trichloroacetic acid (1:5, v/v) at a pH of 2 has been reported.

Procedure:

-

Standard Preparation: Prepare a stock solution of 2,3-dihydroxybenzoic acid of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Extract the analyte from the sample matrix. For plant materials, a one-step extraction may be sufficient. For serum samples, solid-phase extraction (SPE) may be necessary.

-

Chromatographic Conditions:

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the column temperature (e.g., 30 °C).

-

Set the UV detection wavelength (e.g., 280 nm).

-

-

Injection and Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 2,3-dihydroxybenzoic acid in the samples from the calibration curve. The detection limit has been reported to be 3 µg with the use of an internal standard.

Key Biological Activities and Signaling

Iron Chelation

A primary biological activity of this compound is its ability to chelate iron. The two adjacent hydroxyl groups on the catechol moiety can deprotonate and form a stable bidentate complex with ferric iron (Fe³⁺). This property is the basis for its investigation as a drug for treating iron overload conditions. The chelation process can prevent iron from participating in harmful Fenton reactions, which generate reactive oxygen species.

Antioxidant Activity

The catechol structure of this compound also imparts significant antioxidant activity. It can donate hydrogen atoms from its hydroxyl groups to scavenge free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues.

Antioxidant Assay Protocol (DPPH Method - General Principle): A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

-

Reagent Preparation: Prepare a solution of DPPH in a suitable solvent like methanol or ethanol. This solution has a deep violet color.

-

Reaction: Add the test compound (this compound) at various concentrations to the DPPH solution.

-

Measurement: In the presence of an antioxidant, the DPPH radical is reduced, and the color of the solution fades to yellow. The change in absorbance is measured spectrophotometrically at approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).

Conclusion

This compound (2,3-dihydroxybenzoic acid) is a versatile phenolic compound with a well-defined structure that confers significant biological activities, most notably iron chelation and antioxidant effects. The presence of a carboxylic acid and a catechol moiety allows for a range of chemical modifications and interactions, making it a molecule of interest in medicinal chemistry and drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of this compound, facilitating further research into its therapeutic potential.

References

- 1. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 2. The development of new iron-chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Antioxidant and Anti-inflammatory Effects of Protocatechuic Acid (PCA)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Protocatechuic acid (PCA), or 3,4-dihydroxybenzoic acid, is a naturally occurring phenolic acid found in a wide variety of edible plants, fruits, and vegetables, including olives, grapes, and onions.[1] It is also a primary active metabolite of more complex polyphenols like anthocyanins.[2] PCA has garnered significant attention in the scientific community for its broad pharmacological properties, which are largely attributed to its potent antioxidant and anti-inflammatory activities.[3] This document provides a comprehensive technical overview of the in vitro evidence supporting these effects, detailing the experimental protocols used for their evaluation and the molecular signaling pathways through which PCA mediates its actions.

In Vitro Antioxidant Properties of PCA

PCA's antioxidant activity is primarily attributed to its chemical structure, which allows it to act as a free radical scavenger and a metal chelator. It can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and can also bind to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.

Data Presentation: Antioxidant Activity of PCA

The antioxidant capacity of PCA has been quantified using various standard in vitro assays. The following table summarizes the key findings, often expressed as IC₅₀ values (the concentration required to inhibit 50% of the radical activity) or as relative activity compared to a standard antioxidant like Trolox.

| Assay | Method | Result | Reference Compound | Source |

| DPPH Radical Scavenging | Spectrophotometry | Relative Antioxidant Activity: 2.8 | Trolox | |

| ABTS Radical Scavenging | Spectrophotometry | Relative Antioxidant Activity: 2.3 | Trolox | |

| Superoxide Anion Scavenging | Spectrophotometry | Relative Antioxidant Activity: 4.2 | Trolox | |

| Hydroxyl Radical Scavenging | Spectrophotometry | Relative Antioxidant Activity: 1.0 | Trolox | |

| Ferric Reducing Power | Spectrophotometry | Relative Antioxidant Activity: 3.7 | Trolox | |

| Cupric Reducing Power | Spectrophotometry | Relative Antioxidant Activity: 6.1 | Trolox | |

| Ferrous Ion (Fe²⁺) Chelating | Spectrophotometry | Relative Antioxidant Activity: 2.7 | Trolox | |

| Cupric Ion (Cu²⁺) Chelating | Spectrophotometry | Relative Antioxidant Activity: 1.5 | Trolox |

Experimental Protocols for Antioxidant Assays

Detailed methodologies are crucial for the accurate assessment of antioxidant potential. Below are protocols for commonly cited assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from deep violet to pale yellow.

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).

-

PCA sample dissolved in a suitable solvent.

-

Positive control (e.g., Trolox, Ascorbic Acid).

-

Methanol or ethanol (B145695) (analytical grade).

-

-

Procedure:

-

Prepare a series of dilutions of the PCA sample.

-

In a test tube or 96-well microplate, add a specific volume of the PCA sample solution (e.g., 100 µL).

-

Add a defined volume of the DPPH working solution (e.g., 1.9 mL for cuvettes).

-

Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

-

The IC₅₀ value is determined by plotting the scavenging percentage against the sample concentrations.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: The ABTS radical cation (ABTS•⁺) is generated by the oxidation of ABTS with potassium persulfate. This blue-green radical absorbs light at 734 nm. In the presence of an antioxidant, the radical is neutralized, and the solution's color fades. The decrease in absorbance is proportional to the antioxidant's capacity.

-

Reagents:

-

ABTS solution (e.g., 7 mM).

-

Potassium persulfate solution (e.g., 2.45 mM).

-

PCA sample and positive control (e.g., Trolox).

-

Phosphate-buffered saline (PBS) or ethanol.

-

-

Procedure:

-

Prepare the ABTS•⁺ working solution by mixing ABTS and potassium persulfate solutions and allowing them to stand in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

-

Add a small volume of the PCA sample at various concentrations to a larger volume of the diluted ABTS•⁺ solution.

-

Incubate for a specified time (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the scavenging percentage and IC₅₀ value as described for the DPPH assay.

-

3. FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and absorbs at 593 nm. The change in absorbance is directly related to the reducing power of the sample.

-

Reagents:

-

Acetate (B1210297) buffer (300 mM, pH 3.6).

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

-

Ferric chloride (FeCl₃) solution (20 mM).

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. This reagent must be freshly prepared and warmed to 37°C before use.

-

-

Procedure:

-

Add a small volume of the PCA sample solution (e.g., 100 µL) to a test tube.

-

Add a larger volume of the pre-warmed FRAP reagent (e.g., 3.0 mL).

-

Mix and incubate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm against a blank.

-

A standard curve is prepared using a known concentration of FeSO₄, and the results are expressed as Fe²⁺ equivalents or Trolox equivalents.

-

Visualization: Antioxidant Assay Workflow

Caption: General workflow for in vitro spectrophotometric antioxidant assays.

In Vitro Anti-inflammatory Properties of PCA

PCA demonstrates significant anti-inflammatory effects by targeting key mediators and signaling pathways involved in the inflammatory response. In vitro studies, typically using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7, have shown that PCA can inhibit the production of nitric oxide (NO), reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and suppress the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Data Presentation: Anti-inflammatory Activity of PCA

The following table summarizes key quantitative data on the anti-inflammatory effects of PCA from in vitro studies.

| Target/Assay | Cell Line | Stimulant | PCA Concentration | Effect | Source |

| NO Production | RAW 264.7 | LPS | Not specified | Inhibitory effect | |

| COX-2 mRNA Expression | RAW 264.7 | LPS | Not specified | Inhibitory effect | |

| TNF-α Secretion | BV2 microglia | LPS | Not specified | Inhibitory effect | |

| IL-6 Secretion | - | - | Dose-dependent | Significant decrease | |

| IL-1β Secretion | - | - | Dose-dependent | Significant decrease |

Experimental Protocols for Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: NO production is indirectly measured by quantifying its stable end-product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color, measured at 540 nm, is proportional to the nitrite concentration.

-

Reagents:

-

Cell line (e.g., RAW 264.7 macrophages).

-

Cell culture medium (e.g., DMEM).

-

LPS (lipopolysaccharide) for stimulation.

-

PCA sample.

-

Griess Reagent: A mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid.

-

Sodium nitrite (for standard curve).

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of PCA for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Add an equal volume of Griess reagent to the supernatant in a new plate.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

2. Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant. A capture antibody specific to the cytokine is coated onto a microplate. The sample is added, followed by a detection antibody (often biotinylated) and then an enzyme-linked conjugate (e.g., streptavidin-HRP). Finally, a substrate is added, which produces a measurable colorimetric signal.

-

Reagents:

-

ELISA kit specific for the target cytokine (e.g., mouse TNF-α).

-

Cell culture supernatant (collected as described in the NO assay).

-

Wash buffers and substrate solutions (provided in the kit).

-

-

Procedure:

-

Follow the protocol provided with the commercial ELISA kit.

-

Typically, this involves adding standards and samples to the antibody-coated plate.

-

Incubate, wash, and add the detection antibody.

-

Incubate, wash, and add the enzyme conjugate.

-

Incubate, wash, and add the substrate.

-

Stop the reaction and measure the absorbance at the specified wavelength (e.g., 450 nm).

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

Signaling Pathways Modulated by PCA

PCA exerts its antioxidant and anti-inflammatory effects by modulating several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. PCA has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the expression of these inflammatory mediators.

Caption: PCA inhibits the NF-κB signaling pathway, preventing inflammation.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. Oxidative stress or activators like PCA can cause Nrf2 to dissociate from Keap1, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE), upregulating the expression of protective antioxidant enzymes. PCA activates this pathway, thereby strengthening the cell's intrinsic antioxidant defenses.

Caption: PCA activates the Nrf2 pathway to boost antioxidant defenses.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family (including JNK, p38, and ERK) plays a complex role in both inflammation and cell survival. PCA has been shown to modulate MAPK signaling. For instance, it can activate JNK, which in turn can lead to the activation of the Nrf2 survival pathway. It can also inhibit the activation of p38 and other MAPKs that are involved in the pro-inflammatory response induced by LPS.

Logical Relationship Visualization

The antioxidant and anti-inflammatory activities of PCA are interconnected. Oxidative stress can trigger inflammatory pathways like NF-κB, and inflammation can lead to further ROS production. PCA intervenes in this cycle at multiple points.

Caption: PCA's dual action breaks the oxidative stress-inflammation cycle.

Conclusion

Protocatechuic acid exhibits robust in vitro antioxidant and anti-inflammatory activities, supported by extensive quantitative data. Its ability to scavenge free radicals, chelate metals, inhibit pro-inflammatory enzymes and cytokines, and modulate key signaling pathways like NF-κB and Nrf2 underscores its potential as a lead compound for the development of therapeutics aimed at mitigating conditions associated with oxidative stress and chronic inflammation. The detailed protocols and pathway analyses presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological applications of PCA.

References

Thermal Stability and Degradation of Pyrocatechuic Acid: A Technical Guide

Introduction

Pyrocatechuic acid, systematically known as 2,3-dihydroxybenzoic acid, is a phenolic acid that serves as a key precursor in the biosynthesis of various siderophores and is a significant secondary metabolite in plants. Its utility as an iron-chelating agent and its antimicrobial properties have garnered interest within the pharmaceutical and drug development sectors. A thorough understanding of its thermal stability and degradation profile is paramount for its application in processes involving elevated temperatures, such as in material processing, formulation, and long-term storage. This technical guide provides a comprehensive overview of the current knowledge on the thermal properties and degradation pathways of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The melting point is a critical parameter indicating the initiation of thermal transition from a solid to a liquid state.

Table 1: Physicochemical Properties of this compound (2,3-Dihydroxybenzoic Acid)

| Property | Value | Reference |

| IUPAC Name | 2,3-Dihydroxybenzoic acid | |

| Synonyms | This compound, o-Pyrocatechuic acid, Hypogallic acid | [1] |

| CAS Number | 303-38-8 | [1] |

| Molecular Formula | C₇H₆O₄ | [1] |

| Molar Mass | 154.121 g·mol⁻¹ | [1] |

| Appearance | Colorless solid/Pale Brownish to Red Brownish Crystalline Powder | [2] |

| Melting Point | 204-206 °C (decomposes) | |

| Solubility | Soluble in water, methanol, ethanol, diethyl ether, acetone, and dimethyl sulfoxide. |

Thermal Degradation

The thermal degradation of this compound is primarily characterized by its decomposition upon melting. The main degradation pathway involves decarboxylation, where the carboxylic acid group is eliminated as carbon dioxide, yielding catechol (1,2-dihydroxybenzene).

Caption: Thermal decarboxylation of this compound.

In biological systems, the degradation of 2,3-dihydroxybenzoate can proceed via a meta-cleavage pathway, as observed in bacteria like Pseudomonas reinekei MT1. This enzymatic degradation involves ring cleavage and is distinct from thermal degradation pathways.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and degradation of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. Although specific experimental data for this compound is limited, the following are generalized protocols based on the analysis of similar phenolic compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different degradation steps, and the composition of the material.

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation. To study oxidative stability, a similar experiment can be performed in an air or oxygen atmosphere.

-

Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these processes.

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is usually carried out under an inert nitrogen atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the melting and decomposition temperatures (e.g., 30 °C to 250 °C).

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The peak onset temperature, peak maximum temperature, and the area under the peak (enthalpy change) are determined.

Caption: Experimental workflow for thermal analysis.

Conclusion

This compound (2,3-dihydroxybenzoic acid) exhibits thermal degradation primarily through decarboxylation to form catechol upon reaching its melting point of approximately 204-206 °C. While this provides a fundamental understanding of its thermal behavior, there is a notable lack of detailed quantitative data from instrumental thermal analysis techniques such as TGA and DSC in the published literature. For drug development and other applications where thermal stability is a critical parameter, it is recommended that specific studies be conducted following the generalized protocols outlined in this guide. Such investigations would provide valuable data on the precise onset of decomposition, the kinetics of degradation, and the influence of different atmospheric conditions, thereby ensuring the safe and effective use of this compound.

References

Pyrocatechuic Acid: A Key Anthocyanin Metabolite in Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid, also known as protocatechuic acid (PCA), is a major phenolic acid metabolite derived from the dietary consumption of anthocyanins. Anthocyanins, the pigments responsible for the vibrant red, purple, and blue colors in many fruits and vegetables, undergo extensive metabolism by the gut microbiota, leading to the formation of various smaller phenolic compounds, with this compound being one of the most significant. Emerging evidence suggests that many of the health benefits previously attributed to anthocyanins may, in fact, be mediated by their more bioavailable metabolites like this compound. This technical guide provides a comprehensive overview of this compound as a metabolite of anthocyanins, focusing on its metabolic pathways, quantitative analysis, and its role in modulating key signaling pathways relevant to drug development.

Metabolic Pathway of Anthocyanins to this compound

The transformation of anthocyanins into this compound is a multi-step process primarily carried out by the enzymatic machinery of the gut microbiota. The general pathway involves the initial deglycosylation of the anthocyanin to its aglycone form, the anthocyanidin. This is followed by the cleavage of the C-ring of the anthocyanidin structure, yielding phenolic acid derivatives from the A- and B-rings. Specifically, the B-ring of cyanidin-based anthocyanins gives rise to this compound.

Key enzymatic reactions in this pathway include:

-

β-glucosidases, α-galactosidases, and α-rhamnosidases: These microbial enzymes are responsible for the initial hydrolysis of the glycosidic bonds, releasing the sugar moieties and the anthocyanidin aglycone.

-

Polyphenol Oxidase (PPO) and Peroxidase (POD): While not directly converting anthocyanins to this compound, these enzymes can degrade anthocyanins, potentially influencing the substrate pool for microbial metabolism.

The overall metabolic conversion can be visualized as follows:

The Pharmacological Landscape of Pyrocatechuic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid, also known as 3,4-dihydroxybenzoic acid or protocatechuic acid (PCA), and its derivatives represent a promising class of phenolic compounds with a broad spectrum of pharmacological activities. Found abundantly in various plants, fruits, and vegetables, these molecules have garnered significant attention in the scientific community for their potential therapeutic applications.[1] This technical guide provides an in-depth overview of the core pharmacological properties of this compound derivatives, with a focus on their antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of these versatile compounds.

Core Pharmacological Properties

The pharmacological effects of this compound and its derivatives are largely attributed to their unique chemical structure, particularly the presence of the catechol moiety, which is a key determinant of their antioxidant and radical-scavenging activities.[2][3] By modifying the carboxylic acid group through esterification or amidation, researchers have been able to modulate the lipophilicity and, consequently, the biological activity of these compounds.[2][4]

Antioxidant Activity

This compound derivatives are potent antioxidants capable of neutralizing free radicals and mitigating oxidative stress, a key pathological factor in numerous chronic diseases. Their antioxidant capacity is often evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common.

Table 1: Antioxidant Activity of this compound and Its Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Protocatechuic Acid | DPPH | 13.6 | |

| Methyl Protocatechuate | DPPH | Varies with solvent | |

| Ethyl Protocatechuate | DPPH | Varies with solvent | |

| Butyl Protocatechuate | DPPH | Varies with solvent | |

| Isopropyl Protocatechuate | DPPH | Varies with solvent | |

| tert-Butyl Protocatechuate | DPPH | Varies with solvent |

Note: The antioxidant activity of protocatechuic acid esters can be significantly influenced by the solvent used in the assay. In alcoholic solvents, a nucleophilic attack of an alcohol molecule on the o-quinone intermediate can enhance the total radical scavenging abilities.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, arthritis, and cancer. This compound and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and by modulating inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Target/Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Protocatechuic Acid | Carrageenan-induced paw edema | - | - | |

| Pterostilbene-oxime ether-carboxylic acid amide derivative 7 | COX-2 | 0.085 | - | |

| Pterostilbene-oxime ether-carboxylic acid amide derivative 1 | COX-2 | 0.112 | - | |

| Pterostilbene-oxime ether-carboxylic acid amide derivative 2 | COX-2 | 0.121 | - | |

| Pterostilbene-oxime ether-carboxylic acid amide derivative 8 | COX-2 | 0.135 | - | |

| Pterostilbene-oxime ether-carboxylic acid amide derivative 9 | COX-2 | 0.141 | - |

Anticancer Activity

The potential of this compound derivatives as anticancer agents is an active area of research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer progression.

Table 3: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | HeLa | 17.50 | |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | A549 | 68.75 | |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | Caco-2 | 73.08 | |

| Pyrazolo[3,4-d]pyrimidine derivative 5 | HeLa | 74.8 | |

| Pyrazolo[3,4-d]pyrimidine derivative 5 | Caco-2 | 76.92 | |

| Pyrazolo[3,4-d]pyrimidine derivative 5 | HT1080 | 96.25 | |

| Pyrazolo[3,4-d]pyrimidine derivative 5 | A549 | 148 |

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation play crucial roles in the pathogenesis of these disorders. Protocatechuic acid has demonstrated significant neuroprotective effects in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for these devastating conditions. While data on the neuroprotective effects of other this compound derivatives are still emerging, the foundational properties of the parent compound are promising.

Table 4: Neuroprotective Effects of Protocatechuic Acid

| Model | Key Findings | Reference |

| Pilocarpine-induced seizures | Reduced neuronal degeneration, oxidative injury, and microglia activation. | |

| 6-hydroxydopamine-treated PC12 cells | Increased cell viability and decreased lactate (B86563) dehydrogenase release (synergistic effect with chrysin). | |

| Diabetes-induced neuropathic pain | Significantly prevented changes in pain threshold and markers of oxidative stress. |

Signaling Pathways

The pharmacological activities of this compound derivatives are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses. Its aberrant activation is implicated in a variety of inflammatory diseases and cancers. This compound and its derivatives have been shown to inhibit the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes. There are two main NF-κB activation pathways: the canonical and non-canonical pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another. The Ras-Raf-MEK-ERK pathway is one of the most well-characterized MAPK cascades.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Workflow:

Detailed Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 1 mM). Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each sample dilution (e.g., 100 µL).

-

Add an equal volume of the DPPH working solution to each well.

-

For the blank, use the solvent instead of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.

Workflow:

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of co-factors such as hematin (B1673048) and epinephrine.

-

Prepare a solution of arachidonic acid (substrate).

-

Prepare solutions of purified COX-1 and COX-2 enzymes.

-

-

Inhibitor Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay Procedure:

-

In a reaction tube, mix the reaction buffer, co-factors, and the enzyme solution.

-

Add a specific volume of the inhibitor solution or solvent (for control) and pre-incubate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the arachidonic acid solution.

-

Incubate at 37°C for a specific time (e.g., 2 minutes).

-

Stop the reaction by adding an acid solution (e.g., HCl).

-

-

Product Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).

-

Calculation: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that in the control. The IC50 value is determined from the dose-response curve.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Detailed Protocol for Adherent Cells:

-

Cell Seeding: Seed adherent cells in a 96-well plate at an appropriate density and allow them to attach overnight in a CO2 incubator.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (solvent only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

This compound and its derivatives represent a rich source of pharmacologically active compounds with significant potential for the development of novel therapeutics. Their well-documented antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, coupled with the tunability of their physicochemical properties through chemical modification, make them attractive candidates for further investigation. This technical guide provides a foundational understanding of their pharmacological landscape, offering valuable data, experimental protocols, and insights into their mechanisms of action to guide future research and drug discovery efforts in this exciting field. Further exploration into the structure-activity relationships of a wider range of derivatives is warranted to unlock the full therapeutic potential of this versatile class of compounds.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-property-activity relationship of phenolic acids and derivatives. Protocatechuic acid alkyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improvement of pro-oxidant capacity of protocatechuic acid by esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: DPPH Assay for Pyrocatechuic Acid Antioxidant Capacity

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the antioxidant capacity of pyrocatechuic acid using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is widely used to assess the ability of compounds to act as free radical scavengers.[1][2]

Principle of the DPPH Assay

The DPPH assay is a straightforward and widely used method to evaluate the antioxidant activity of compounds.[3] The core of this assay is the use of DPPH, a stable free radical that has a deep purple color in solution and absorbs light at approximately 517 nm.[1][4] When an antioxidant, such as this compound, is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This process neutralizes the free radical, causing the solution to change color from purple to a pale yellow. The degree of this color change, which is measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the antioxidant.

Materials and Reagents

-

This compound (3,4-dihydroxybenzoic acid)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

-

Positive control: Ascorbic acid or Trolox

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

-

Micropipettes

-

Volumetric flasks

-

Analytical balance

Experimental Workflow

Caption: Workflow for DPPH antioxidant capacity assay.

Experimental Protocols

1. Preparation of Reagents

-

0.1 mM DPPH Radical Solution: Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol. This solution should be freshly prepared and kept in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil) to prevent degradation.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or ethanol.

-

Positive Control Stock Solution (e.g., Ascorbic Acid, 1 mg/mL): Accurately weigh 10 mg of ascorbic acid and dissolve it in 10 mL of methanol or ethanol.

-

Serial Dilutions: From the stock solutions of this compound and the positive control, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

2. Assay Procedure

-